molecular formula C20H16O7 B1249570 (4R,7R,9R)-2,7,17,19-tetrahydroxy-10-oxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1,3(11),12,15(20),16,18-hexaene-14,21-dione

(4R,7R,9R)-2,7,17,19-tetrahydroxy-10-oxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1,3(11),12,15(20),16,18-hexaene-14,21-dione

Cat. No. B1249570
M. Wt: 368.3 g/mol
InChI Key: XHJKRNJSUIZZGE-BZTNIEFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R,7R,9R)-2,7,17,19-tetrahydroxy-10-oxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1,3(11),12,15(20),16,18-hexaene-14,21-dione is a natural product found in Aspergillus with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Structures : A study discusses the synthesis and structures of complex compounds involving macrobicyclic diamides, including compounds with similar structural characteristics to the requested compound. These compounds comprise tertiary diamides and are composed of multiple ring systems, showcasing a variety of orientations and structural complexities (Smith & Taylor, 2022).

  • Crystallography and Molecular Geometry : Research on dihydrocryptopine, a compound with a similar complex structure, reveals insights into molecular geometry and crystal packing. This includes the orientations of benzene rings and the formation of hydrogen bonding in the crystal structure, which are relevant for understanding similar complex organic structures (Sun et al., 2012).

Macrocyclic and Polyether Compounds

  • Macrocyclic Ligand Synthesis : The synthesis of macrocyclic ligands, which are structurally related to the compound , has been studied. These ligands involve complex ring systems and are significant in the field of inorganic and metal-organic chemistry (Kılıç & Gündüz, 1986).

  • Photoresponsive Compounds : The preparation of photoresponsive cyclobutanocrown ethers, involving compounds with multiple ring systems and oxapentacyclic structures, has been explored. These studies are important in understanding the photochemical behavior of complex organic molecules (Akabori et al., 1988).

Kinetics and Charge Transfer

  • Kinetic Studies : Research on the kinetics of charge transfer formation in complex molecules like erythromycin, which shares some structural similarities, provides insights into reaction mechanisms and catalysis processes relevant to complex organic compounds (Gloria, 2018).

properties

Product Name

(4R,7R,9R)-2,7,17,19-tetrahydroxy-10-oxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1,3(11),12,15(20),16,18-hexaene-14,21-dione

Molecular Formula

C20H16O7

Molecular Weight

368.3 g/mol

IUPAC Name

(4R,7R,9R)-2,7,17,19-tetrahydroxy-10-oxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1,3(11),12,15(20),16,18-hexaene-14,21-dione

InChI

InChI=1S/C20H16O7/c21-7-1-2-9-13(5-7)27-14-6-11-17(20(26)16(9)14)19(25)15-10(18(11)24)3-8(22)4-12(15)23/h3-4,6-7,9,13,21-23,26H,1-2,5H2/t7-,9+,13-/m1/s1

InChI Key

XHJKRNJSUIZZGE-BZTNIEFMSA-N

Isomeric SMILES

C1C[C@H]2[C@@H](C[C@@H]1O)OC3=C2C(=C4C(=C3)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O

Canonical SMILES

C1CC2C(CC1O)OC3=C2C(=C4C(=C3)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O

synonyms

UCT 1072M2
UCT 1072M3
UCT-1072M2
UCT-1072M3
UCT1072M2
UCT1072M3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,7R,9R)-2,7,17,19-tetrahydroxy-10-oxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1,3(11),12,15(20),16,18-hexaene-14,21-dione
Reactant of Route 2
(4R,7R,9R)-2,7,17,19-tetrahydroxy-10-oxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1,3(11),12,15(20),16,18-hexaene-14,21-dione
Reactant of Route 3
(4R,7R,9R)-2,7,17,19-tetrahydroxy-10-oxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1,3(11),12,15(20),16,18-hexaene-14,21-dione
Reactant of Route 4
(4R,7R,9R)-2,7,17,19-tetrahydroxy-10-oxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1,3(11),12,15(20),16,18-hexaene-14,21-dione
Reactant of Route 5
(4R,7R,9R)-2,7,17,19-tetrahydroxy-10-oxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1,3(11),12,15(20),16,18-hexaene-14,21-dione
Reactant of Route 6
(4R,7R,9R)-2,7,17,19-tetrahydroxy-10-oxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1,3(11),12,15(20),16,18-hexaene-14,21-dione

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